3-(Cyclohexylmethyl)-1,2-oxazol-5-amine
Overview
Description
3-(Cyclohexylmethyl)-1,2-oxazol-5-amine (also known as CMO) is an organic compound with a unique structure and a wide range of applications in the field of chemistry. It is a five-membered heterocyclic compound with a cyclohexylmethyl group attached to the nitrogen atom of the oxazole ring. CMO has been used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various types of reactions. In addition, CMO has been studied for its biochemical and physiological effects and its potential use in laboratory experiments.
Scientific Research Applications
Synthesis of Macrocyclic Structures
The compound 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine can be used in the synthesis of macrocyclic structures like cyclophanes with oxazole fragments. This process involves sequential treatment with acyl chloride and primary or secondary amines, leading to the formation of compounds with two acrylonitrile fragments. The synthesized macrocyclic structures exhibit high spatial symmetry, as confirmed by NMR spectra and HPLC-MS data (Merzhyievskyi et al., 2020).
Use in Organic Synthesis
This compound plays a role in organic synthesis, especially in the synthesis of heterocycles. It acts as a synthon for α-metalated primary amines and can add to polar double bonds, forming various heterocycles. This compound is also crucial in the synthesis of amino acids and various heterocyclic compounds like 2-oxazolines and 2-thiazolines (Schöllkopf, 1979).
Electrophilic Aminations
This compound is useful in electrophilic aminations, enabling the synthesis of diverse nitrogen-containing compounds. These include azines, hydrazines, diaziridines, and N-aminopeptides. The versatility of this compound in electrophilic aminations expands its application in the synthesis of various nitrogen-rich organic compounds (Andreae & Schmitz, 1991).
Green Chemistry Applications
This compound is also significant in green chemistry. It's involved in metal- and oxidant-free synthesis processes, such as the synthesis of fully substituted 1H-1,2,4-triazol-3-amines. This showcases its role in environmentally friendly and sustainable chemistry practices (Guo et al., 2021).
properties
IUPAC Name |
3-(cyclohexylmethyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h7-8H,1-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYCEYGASXWBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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